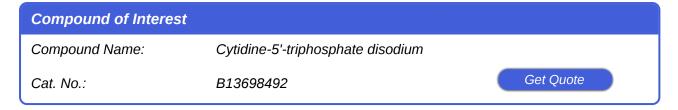


# Cytidine-5'-triphosphate Disodium Salt: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cytidine-5'-triphosphate (CTP) disodium salt, a critical nucleotide for numerous biological processes. This document details its chemical properties, purity specifications, and significant roles in cellular signaling, alongside detailed experimental protocols for its application and analysis.

## **Core Properties and Specifications**

**Cytidine-5'-triphosphate disodium** salt is a vital precursor in the synthesis of RNA and a key molecule in the formation of various phospholipids.[1] Its purity and precise characterization are paramount for reliable and reproducible experimental outcomes.

#### **Chemical Identifiers**



Identifier	Value
Chemical Name	Cytidine-5'-triphosphate disodium salt
Synonyms	5'-CTP·2Na, Cytidine-5'-triphosphoric acid disodium salt[1]
CAS Number	36051-68-0[1][2][3][4], 81012-87-5[1] (anhydrous); 652154-13-7 (hydrate)[5][6]
Molecular Formula	C9H14N3Na2O14P3[1][2][3]
Molecular Weight	527.12 g/mol (anhydrous basis)[4][6][7]

### **Purity and Physical Data**

The purity of commercially available CTP disodium salt is typically assessed by High-Performance Liquid Chromatography (HPLC).

Parameter	Specification Range
Purity (HPLC)	≥90% to >99%[3][4][6][7]
Appearance	White to pale cream powder or crystalline powder[1][2]
Storage Conditions	-20°C, under desiccating conditions[1][3]

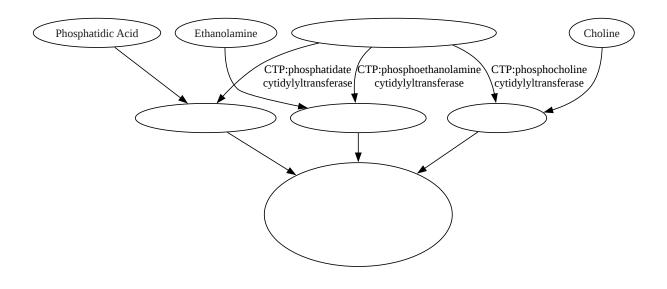
## **Role in Cellular Signaling Pathways**

CTP is a fundamental molecule in several key metabolic and signaling pathways, primarily in the biosynthesis of phospholipids and as a ligand for purinergic receptors.

## **Phospholipid Biosynthesis**

CTP is essential for the synthesis of membrane phospholipids.[2] It serves as the direct precursor for energy-rich intermediates required for the formation of major phospholipids.[2] The synthesis pathways involve the formation of CDP-diacylglycerol, CDP-choline, and CDP-ethanolamine from CTP.[2][3]



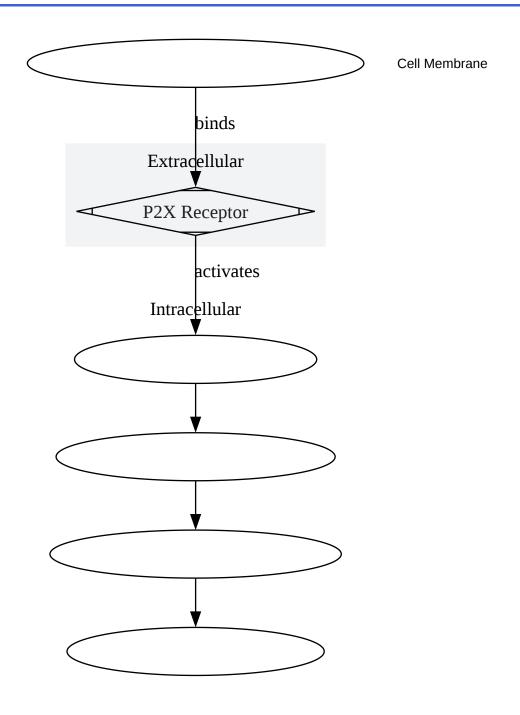


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#### **P2X Receptor Signaling**

While ATP is the primary endogenous agonist for P2X receptors, a family of ligand-gated ion channels, CTP can also act as a partial agonist at some P2X receptor subtypes.[1] The activation of these receptors by nucleotides leads to the opening of a non-selective cation channel, resulting in membrane depolarization and an increase in intracellular calcium.





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## **Experimental Protocols**

# High-Performance Liquid Chromatography (HPLC) for Purity Analysis

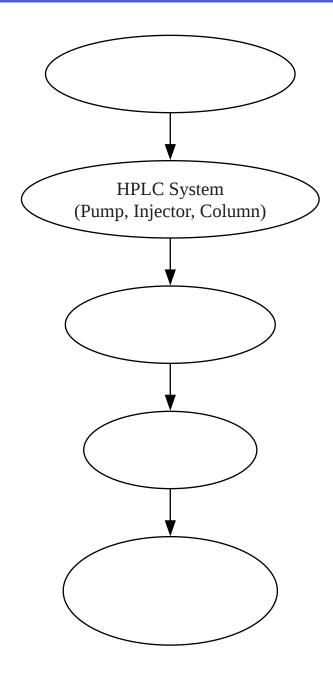
This method allows for the quantification of CTP and the detection of related impurities such as Cytidine-5'-diphosphate (CDP) and Cytidine-5'-monophosphate (CMP).



#### Methodology:

- Column: Anion-exchange column (e.g., WAX-1) or a reverse-phase C18 column.[8][9]
- Mobile Phase: A gradient of a low concentration acid (e.g., 0.1% phosphoric acid or formic
  acid) and an organic solvent (e.g., acetonitrile).[10] Isocratic methods with a simple mobile
  phase of acetonitrile and water with a formic acid buffer have also been described.
- Flow Rate: Typically 1.0 ml/min.
- Detection: UV absorbance at 260 nm or 270 nm.[8]
- Sample Preparation: Dissolve the CTP disodium salt in ultrapure water or a suitable buffer to a known concentration.
- Standard Preparation: Prepare standard solutions of CTP, CDP, and CMP of known concentrations to generate a calibration curve.
- Analysis: Inject the sample and standards onto the column. The retention times for CMP,
   CDP, and CTP will be distinct, allowing for their separation and quantification.[8]





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## **In Vitro Transcription**

CTP is a necessary component of the nucleotide mix for the synthesis of RNA from a DNA template using bacteriophage RNA polymerases (e.g., T7, SP6, T3).

#### Methodology:

• Template DNA: Linearized plasmid DNA or a PCR product containing the desired sequence downstream of a T7, SP6, or T3 promoter.

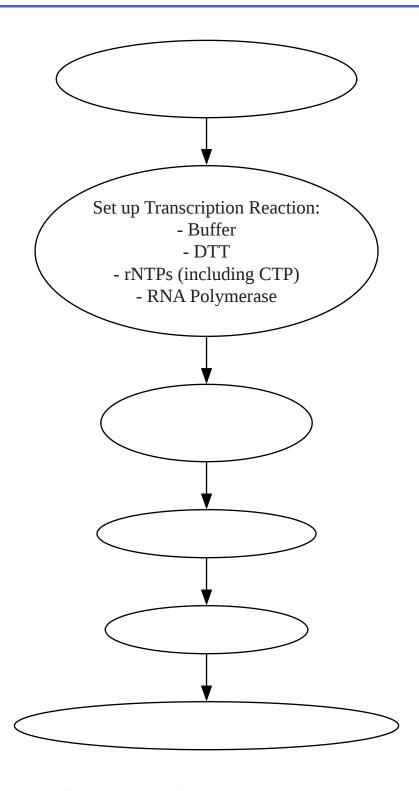
#### Foundational & Exploratory





- Reaction Mix Preparation: In an RNase-free tube, combine the following components on ice:
  - RNase-free water
  - 10x Transcription Buffer
  - 100 mM DTT
  - Ribonucleoside Triphosphate (rNTP) mix (containing ATP, GTP, CTP, and UTP, each at a final concentration of 4 mM).
  - RNase Inhibitor
  - Template DNA
  - T7, SP6, or T3 RNA Polymerase
- Incubation: Incubate the reaction mixture at 37°C for 2-6 hours.
- DNase Treatment: Add DNase I to the reaction and incubate for 30 minutes at 37°C to remove the DNA template.
- RNA Purification: Purify the synthesized RNA using a suitable method such as phenolchloroform extraction followed by ethanol precipitation, or a column-based purification kit.
- Analysis: Analyze the transcript by denaturing polyacrylamide gel electrophoresis (PAGE) to verify its size and integrity.





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### **Luminometry-Based CTP Quantification Assay**

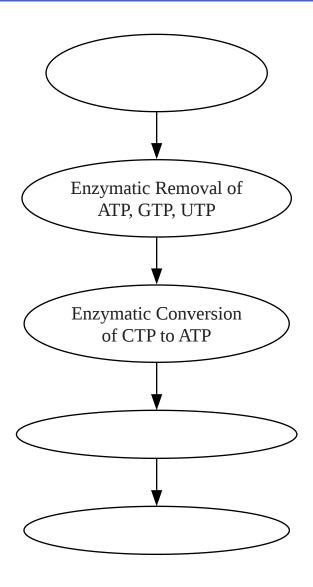
This assay utilizes the firefly luciferase system for the sensitive detection of CTP in biological samples. The principle involves the enzymatic removal of other nucleotides followed by the conversion of CTP to ATP, which is then measured by the light-producing reaction of luciferase.



#### Methodology:

- Sample Preparation: Prepare cell or tissue extracts.
- Removal of Interfering Nucleotides: Incubate the sample with a mixture of enzymes such as 3-phosphoglycerate kinase, hexokinase, and glucose-6-phosphate dehydrogenase to remove existing ATP, GTP, and UTP.
- Conversion of CTP to ATP: Add enzymes that can convert CTP to ATP.
- Luciferase Reaction: Add a firefly luciferase/luciferin reagent to the sample. The ATP generated from CTP will drive the light-producing reaction.
- Measurement: Measure the luminescence using a luminometer. The light output is proportional to the initial CTP concentration.
- Standard Curve: Generate a standard curve using known concentrations of CTP to quantify the amount in the samples.





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